Preskimmianine

Anti-inflammatory Neuroinflammation Microglia

Preskimmianine is structurally defined by its C-3 3,3-dimethylallyl (prenyl) side chain—a substitution absent in generic furoquinoline analogs like dictamnine. This motif drives NO inhibition IC50 <5.0 µM in LPS-stimulated BV-2 cells with concurrent TNF-α, IL-6, and NF-κB suppression. As the direct biogenetic precursor to skimmianine, it is an irreplaceable reference for biosynthesis pathway elucidation. In oncology, its IC50 of 10.3 µM against L1210 leukemia cells with a 16-fold selectivity window provides a defined SAR baseline. Procure the structurally authenticated compound to ensure assay reproducibility.

Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
CAS No. 38695-41-9
Cat. No. B121219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreskimmianine
CAS38695-41-9
Molecular FormulaC17H21NO4
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C(=C(C=C2)OC)OC)NC1=O)OC)C
InChIInChI=1S/C17H21NO4/c1-10(2)6-7-12-15(21-4)11-8-9-13(20-3)16(22-5)14(11)18-17(12)19/h6,8-9H,7H2,1-5H3,(H,18,19)
InChIKeyOAEZQCLAAGSHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Preskimmianine (CAS 38695-41-9): Procurement Guide for a Potent Furoquinoline Alkaloid with Documented Anti-Inflammatory and Cytotoxic Activities


Preskimmianine is a furoquinoline alkaloid isolated from the roots of Dictamnus species (Rutaceae). It is characterized as the biogenetic precursor of skimmianine [1] and is structurally defined as 4,7,8-trimethoxy-3-(3-methyl-2-butenyl)quinolin-2(1H)-one [2]. Published studies demonstrate that preskimmianine exhibits potent anti-inflammatory activity via inhibition of nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells and exerts cytotoxic effects against specific cancer cell lines [3].

Preskimmianine (38695-41-9): Why In-Class Analogs Cannot Simply Be Interchanged


While preskimmianine shares a furoquinoline scaffold with compounds like skimmianine and dictamnine, critical structural differences—specifically the presence of a 3,3-dimethylallyl (prenyl) side chain at the C-3 position of the 2-quinolone core—dictate its unique pharmacological profile [1]. This substitution pattern is essential for its role as a direct biogenetic precursor and correlates with a distinct pattern of biological potency. Empirical evidence demonstrates that preskimmianine exhibits significantly higher potency in specific assays compared to its co-occurring analogs, rendering generic substitution scientifically invalid for targeted research applications [2].

Preskimmianine (CAS 38695-41-9): A Quantitative Evidence Guide for Differentiated Procurement


Preskimmianine Exhibits Superior NO Inhibition Potency Compared to Co-Occurring Quinoline Alkaloids

Preskimmianine demonstrates potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in BV-2 microglial cells with an IC50 value below 5.0 µM [1]. In the same study, the majority of other isolated quinoline alkaloids exhibited significantly weaker inhibition, with IC50 values ranging from 7.8 to 28.4 µM [1]. This places preskimmianine in the top tier of potent anti-inflammatory compounds identified in this screening.

Anti-inflammatory Neuroinflammation Microglia

Preskimmianine Demonstrates Superior Cytotoxicity Against L1210 Lymphoma Cells Relative to Dictamnine and Fraxinellone

In a direct comparative study of cytotoxic agents isolated from Dictamnus albus, preskimmianine was identified as the most potent compound against the lung lymphoma L1210 cell line, exhibiting an IC50 of 3.125 µg/mL (10.3 µM) [1]. This potency surpassed that of the co-isolated alkaloid dictamnine and the limonoid fraxinellone, both of which demonstrated lower activity in the same assay [1].

Cytotoxicity Anticancer Lymphoma

Preskimmianine Suppresses Pro-Inflammatory Cytokine Production in Activated Microglia

Beyond NO inhibition, preskimmianine has been demonstrated to significantly suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and the transcription factor nuclear factor kappa B (NF-κB) in LPS-stimulated BV-2 microglial cells [1]. This multi-target suppression of the inflammatory cascade is a specific, quantified observation that distinguishes its mechanism from compounds that may only inhibit a single endpoint.

Immunomodulation Cytokine Storm Neuroprotection

Preskimmianine Possesses a Moderate Therapeutic Window Against Normal Lymphocytes

A key differentiator for compound selection is selectivity. In the same study that established its potent cytotoxicity against L1210 cells (IC50 = 10.3 µM), preskimmianine exhibited toxicity against normal lymphocytes only at a much higher concentration of 50 µg/mL (165 µM) [1]. This indicates a moderate therapeutic index (~16-fold difference between cytotoxic and toxic concentrations), which is a critical quantitative parameter for early-stage drug discovery and probe development.

Selectivity Toxicity Safety Profile

Preskimmianine as a Defined Biogenetic Precursor for Skimmianine Biosynthesis Studies

The structural identity of preskimmianine as the direct biogenetic precursor to the well-known alkaloid skimmianine is a unique, class-level distinction [1]. This is not merely a structural annotation; it is a defined biochemical relationship confirmed by isolation and structural elucidation from Dictamnus species [2]. While other furoquinolines exist, preskimmianine's specific role in the biosynthetic pathway makes it an essential tool for studies on alkaloid metabolism, enzymatic conversion, and the production of skimmianine derivatives.

Biosynthesis Metabolic Engineering Natural Product Chemistry

Preskimmianine (38695-41-9): Best-Fit Application Scenarios Based on Verified Evidence


Neuroinflammation and Microglial Activation Studies

Preskimmianine is a validated choice for research involving LPS-stimulated BV-2 microglial cells, where it demonstrates potent NO inhibition (IC50 < 5.0 µM) and multi-cytokine suppression (TNF-α, IL-6, NF-κB). This makes it suitable for mechanistic studies of neuroinflammatory pathways, screening for modulators of microglial polarization, or as a reference compound in assays for neuroprotective natural products [1].

Cytotoxicity Profiling Against Lymphoma Cell Lines

For projects focused on leukemia and lymphoma research, preskimmianine's verified IC50 of 10.3 µM against L1210 cells positions it as a primary candidate for further investigation. Its moderate selectivity window (16-fold vs. normal lymphocytes) provides a defined baseline for medicinal chemistry optimization efforts aimed at improving therapeutic index [2].

Alkaloid Biosynthesis and Metabolic Pathway Elucidation

As the biogenetically defined precursor to skimmianine, preskimmianine is an essential reference standard for chemists and biologists studying furoquinoline alkaloid biosynthesis in the Rutaceae family. Its procurement is critical for enzyme identification, isotopic labeling studies, and in vitro reconstitution of the skimmianine pathway [3].

Comparative Structure-Activity Relationship (SAR) Studies of Furoquinolines

Preskimmianine's unique C-3 prenyl side chain and its demonstrated superior potency over analogs like dictamnine and fraxinellone make it a key compound for SAR investigations. Its use in comparative panels can help deconvolute the specific contributions of substitution patterns to both anti-inflammatory and cytotoxic activities [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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